

# Zabofloxacin: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: Zabofloxacin

Cat. No.: B1248419

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## Introduction

**Zabofloxacin** is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity, particularly against Gram-positive bacteria, including multi-drug resistant strains.[1][2]

Developed to overcome resistance to earlier-generation fluoroquinolones, **Zabofloxacin** exhibits potent inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.[3][4] This technical guide provides a comprehensive overview of the molecular formula, physicochemical properties, mechanism of action, antibacterial spectrum, and key experimental methodologies for the evaluation of **Zabofloxacin**.

## Molecular Formula and Physicochemical Properties

**Zabofloxacin** is chemically known as 1-cyclopropyl-6-fluoro-7-(8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid.[2] It is available in different forms, including the free base and hydrochloride or aspartate salts, with the salt forms generally exhibiting enhanced water solubility and stability.[5][6]

Table 1: Physicochemical Properties of **Zabofloxacin**

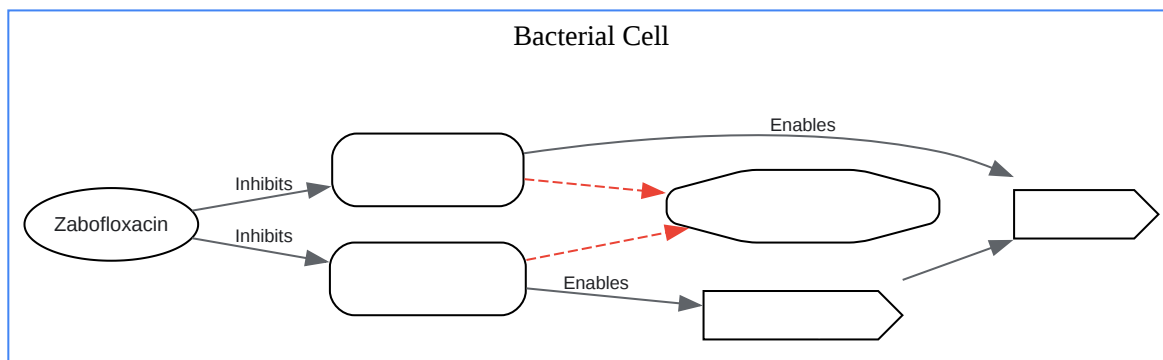
Property	Value	Reference(s)
Molecular Formula	C <sub>19</sub> H <sub>20</sub> FN <sub>5</sub> O <sub>4</sub>	[7]
Molecular Weight	401.39 g/mol	[7]
CAS Number	219680-11-2	[7]
Appearance	White to off-white solid	[8]
Solubility	The hydrochloride salt has enhanced water solubility. Soluble in DMSO (6.67 mg/mL with heating).	[6][8]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 1 year.	[9]

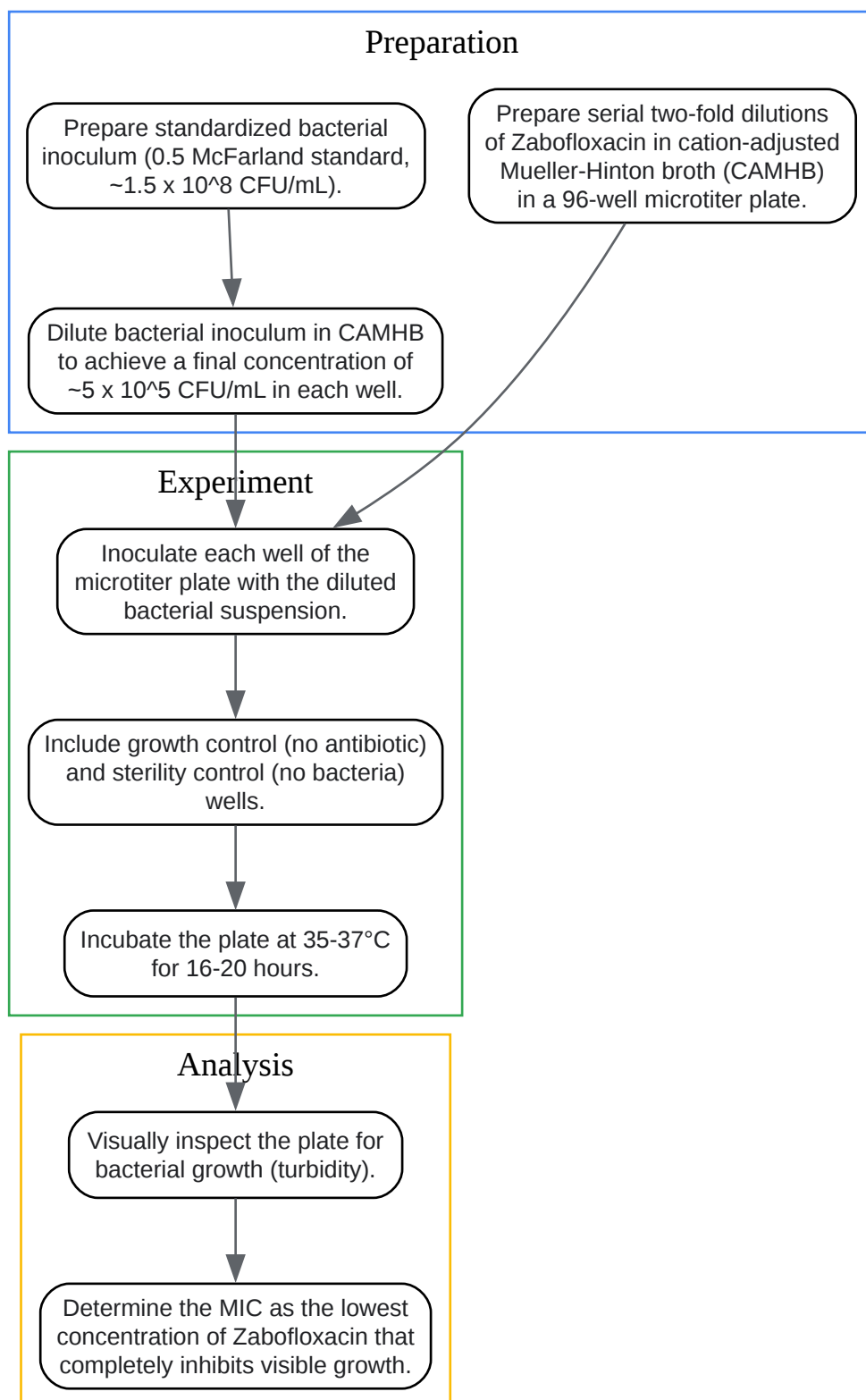
## Mechanism of Action

**Zabofloxacin**'s bactericidal activity stems from its dual inhibition of two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.

- **Inhibition of DNA Gyrase:** In Gram-negative bacteria, DNA gyrase is the primary target. **Zabofloxacin** binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[3]
- **Inhibition of Topoisomerase IV:** In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, **Zabofloxacin** prevents the segregation of newly replicated chromosomes, leading to a halt in cell division and bacterial death.[3]

The dual-targeting mechanism and structural modifications of **Zabofloxacin** contribute to its enhanced potency against resistant pathogens and a lower propensity for the development of resistance compared to earlier fluoroquinolones.[4]





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